2-({7-AMINO-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YL}SULFANYL)-N-(4-ETHYLPHENYL)ACETAMIDE
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Overview
Description
2-({7-Amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide is a complex organic compound featuring a fused triazole ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring system imparts unique chemical properties, making it a subject of extensive research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({7-Amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions using appropriate amines.
Attachment of the Sulfanyl Group: The sulfanyl group is attached through thiolation reactions, often using thiourea or related compounds.
Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the acetamide group, potentially leading to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the triazole system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions such as reflux or microwave-assisted synthesis.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, alkylated products.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its triazole ring system is of particular interest for the development of new synthetic methodologies.
Biology
Biologically, the compound is investigated for its potential as an enzyme inhibitor or as a ligand for metal complexes. Its structural features make it a candidate for binding studies with various biological targets.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications, including as an antimicrobial, antiviral, or anticancer agent. Its ability to interact with biological macromolecules is a key area of research.
Industry
Industrially, the compound may be used in the development of new materials with specific properties, such as thermal stability or conductivity. Its unique chemical structure makes it a candidate for various applications in materials science.
Mechanism of Action
The mechanism of action of 2-({7-Amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring system can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. The sulfanyl group can participate in redox reactions, potentially affecting cellular processes. The compound’s overall structure allows it to fit into active sites of enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3,6-Diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Known for its high thermal stability and use in energetic materials.
3,6,7-Triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Studied for its thermal decomposition behavior and potential as a green explosive.
Uniqueness
2-({7-Amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide is unique due to the presence of both the sulfanyl and acetamide groups, which impart distinct chemical properties
Properties
Molecular Formula |
C13H15N7OS |
---|---|
Molecular Weight |
317.37g/mol |
IUPAC Name |
2-[(7-amino-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C13H15N7OS/c1-2-9-3-5-10(6-4-9)16-11(21)7-22-13-18-17-12-19(14)8-15-20(12)13/h3-6,8H,2,7,14H2,1H3,(H,16,21) |
InChI Key |
SRZRKZLHNOAISE-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2N=CN3N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2N=CN3N |
Origin of Product |
United States |
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